molecular formula C19H22N4O5S B2787054 N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921569-12-2

N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2787054
CAS No.: 921569-12-2
M. Wt: 418.47
InChI Key: WZXNKHRZDFNKBC-UHFFFAOYSA-N
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Description

The compound “N-allyl-2-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide” is a complex organic molecule. It contains several functional groups and structural features, including a 2,3-dihydrobenzo[b][1,4]dioxin ring, an imidazole ring, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 2,3-dihydrobenzo[b][1,4]dioxin ring, an imidazole ring, and an acetamide group . These structural features could potentially confer unique chemical properties to the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. For example, the imidazole ring is a heterocycle that can participate in a variety of chemical reactions . The 2,3-dihydrobenzo[b][1,4]dioxin ring could also undergo various transformations .

Scientific Research Applications

1. Ligand Design for Affinity Chromatography

Compounds with intricate structures, such as the one mentioned, could be designed as ligands for affinity chromatography, aiding in the selective separation and purification of biomolecules. For instance, glycosidic derivatives have been prepared for use as ligands, demonstrating the potential of complex molecules in enhancing chromatographic techniques (Nashed, 1983).

2. Coordination Chemistry and Antioxidant Activity

Complex molecules often serve as ligands in coordination chemistry to form novel metal complexes with potential biological activities. Research on pyrazole-acetamide derivatives forming Co(II) and Cu(II) complexes revealed insights into hydrogen bonding's effect on self-assembly and their antioxidant properties (Chkirate et al., 2019).

3. Anthelmintic Agents

Some novel synthesized compounds, including triazole moieties combined with benzimidazole rings, have shown promising anthelmintic activity, suggesting that complex molecules could be potential candidates for developing new anthelmintic drugs (Kumar & Sahoo, 2014).

4. Antimicrobial Compounds

Complex acetamide derivatives, especially those incorporating benzimidazole bases, have been investigated for their antibacterial activity, underscoring the therapeutic potential of such compounds in treating bacterial infections (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Properties

IUPAC Name

2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-2-5-20-17(25)10-23-14(11-24)9-21-19(23)29-12-18(26)22-13-3-4-15-16(8-13)28-7-6-27-15/h2-4,8-9,24H,1,5-7,10-12H2,(H,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXNKHRZDFNKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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